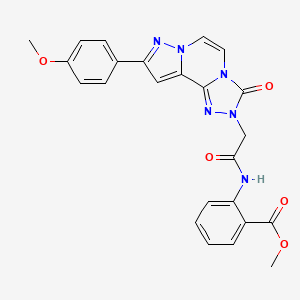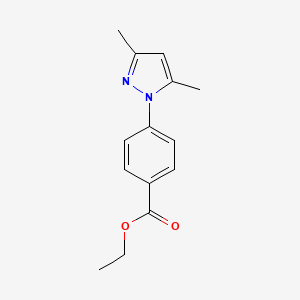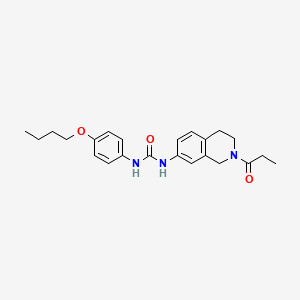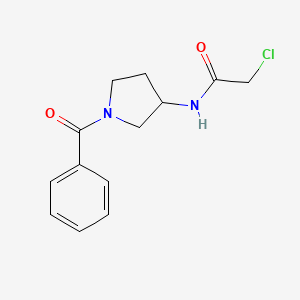![molecular formula C27H26N4O4 B2733484 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941923-96-2](/img/no-structure.png)
5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structures of related compounds, providing insights into their molecular geometries, electrostatic potential maps, and frontier molecular orbitals. These studies are foundational for understanding the physical and chemical properties of such compounds, potentially guiding the design of new materials or drugs (Şahin et al., 2011).
Potential Biological Activities
Several studies have focused on synthesizing novel derivatives and evaluating their biological activities. For instance, novel pyrazole-based heterocycles attached to a sugar moiety have been synthesized and screened for anti-diabetic activity. Some compounds exhibited moderate activity, suggesting the potential for further development into therapeutic agents (Vaddiraju et al., 2022).
Antimicrobial Properties
The synthesis of novel compounds with potential antimicrobial properties has been explored. A series of new derivatives were synthesized and tested for their antibacterial activity, with some compounds showing significant efficacy against various bacterial strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Rai et al., 2009).
Antioxidant and Antifungal Activities
Research has also delved into the antioxidant and antifungal properties of synthesized compounds. For example, derivatives of comenic acid containing isoxazole and isothiazole moieties were synthesized and exhibited a synergistic effect with antitumor drugs, suggesting their potential in enhancing chemotherapy efficacy (Kletskov et al., 2018).
Corrosion Inhibition
Furthermore, pyranopyrazole derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. These studies contribute to the broader application of such compounds in industrial settings, providing insights into their protective capabilities against corrosion (Yadav et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and the second intermediate is 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. These intermediates are synthesized separately and then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "4-methoxyphenylhydrazine", "4-isopropoxybenzaldehyde", "acetic anhydride", "sodium acetate", "methyl iodide", "2-amino-5-methyl-oxazole", "ethyl chloroformate", "triethylamine", "4-dimethylaminopyridine", "2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "coupling agent (e.g. EDCI, HATU, or DCC)" ], "Reaction": [ "Synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 4-methoxyphenylhydrazine with acetic anhydride and sodium acetate to form 2-(4-methoxyphenyl)pyrazol-5-amine", "- React 2-(4-methoxyphenyl)pyrazol-5-amine with ethyl chloroformate and triethylamine to form 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "Synthesis of 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 4-isopropoxybenzaldehyde with methyl iodide and sodium acetate to form 4-isopropoxybenzyl iodide", "- React 2-amino-5-methyl-oxazole with 4-isopropoxybenzyl iodide to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)oxazole", "- React 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)oxazole with ethyl chloroformate and triethylamine to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "Coupling of intermediates:", "- React 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with a coupling agent (e.g. EDCI, HATU, or DCC) to form the final product '5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'" ] } | |
CAS RN |
941923-96-2 |
Product Name |
5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Molecular Formula |
C27H26N4O4 |
Molecular Weight |
470.529 |
IUPAC Name |
2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3 |
InChI Key |
PEUWGBIVKBGLKW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2733401.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)



![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)


![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)

